Mephentermine hemisulfate

Description

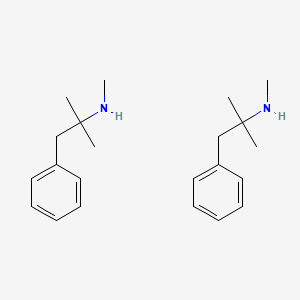

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H34N2 |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

N,2-dimethyl-1-phenylpropan-2-amine |

InChI |

InChI=1S/2C11H17N/c2*1-11(2,12-3)9-10-7-5-4-6-8-10/h2*4-8,12H,9H2,1-3H3 |

InChI Key |

NOVKIURGAXWREA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NC.CC(C)(CC1=CC=CC=C1)NC |

Origin of Product |

United States |

Foundational & Exploratory

Mephentermine Hemisulfate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010), a sympathomimetic amine, exerts its physiological effects through a multifaceted mechanism of action involving both direct and indirect interactions with the adrenergic system. This technical guide provides a comprehensive overview of the molecular pharmacology of mephentermine hemisulfate, detailing its engagement with adrenergic receptors and its influence on norepinephrine (B1679862) dynamics. The document summarizes available quantitative data, outlines relevant experimental methodologies, and presents visual representations of its signaling pathways and metabolic processes to support further research and drug development endeavors.

Core Mechanism of Action

This compound is characterized by a mixed mechanism of action, functioning as both a direct-acting agonist at adrenergic receptors and an indirect-acting sympathomimetic agent that promotes the release of endogenous norepinephrine.[1][2][3] Its primary therapeutic effect, vasoconstriction and increased cardiac output, is a culmination of these dual activities.[3]

Direct Adrenergic Receptor Agonism

Mephentermine exhibits direct agonist activity, primarily at α-adrenergic receptors.[2][3] While its affinity for different adrenergic receptor subtypes has not been extensively quantified in publicly available literature, computational docking studies predict a preferential binding to α1-adrenergic receptors. This direct agonism contributes to vasoconstriction.

Indirect Sympathomimetic Action: Norepinephrine Release

A significant component of mephentermine's action is its ability to induce the release of norepinephrine from presynaptic nerve terminals.[1][2] This is achieved through its interaction with the norepinephrine transporter (NET), acting as a substrate and promoting reverse transport of norepinephrine into the synaptic cleft. The elevated synaptic concentration of norepinephrine then activates postsynaptic α- and β-adrenergic receptors, leading to a cascade of downstream physiological effects.

Quantitative Pharmacological Data

Precise in vitro quantitative data for mephentermine, such as receptor binding affinities (Ki) and functional potencies (EC50), are not widely reported in peer-reviewed literature. However, data from structurally related compounds and in vivo potency studies provide valuable insights into its pharmacological profile.

Table 1: Predicted Binding Affinities and In Vivo Potency of Mephentermine and Analogs

| Compound | Target | Parameter | Value | Notes |

| Mephentermine | α1-Adrenergic Receptor | Predicted Binding Affinity | -8.2 kcal/mol | Computationally derived. |

| Mephentermine | α2-Adrenergic Receptor | Predicted Binding Affinity | -7.1 kcal/mol | Computationally derived. |

| Mephentermine | β-Adrenergic Receptor | Predicted Binding Affinity | -6.3 kcal/mol | Computationally derived. |

| Amphetamine | Norepinephrine Transporter (NET) | IC50 (Uptake Inhibition) | 2.5 µM | In vitro study on rat brain synaptic vesicles.[4] |

| Mephentermine | Systemic Vasopressor Effect | ED50 | 1.39 mg | In vivo study in parturients with spinal hypotension.[5] |

| Norepinephrine | Systemic Vasopressor Effect | ED50 | 6.9 µg | In vivo study in parturients with spinal hypotension.[5] |

| Mephentermine | Systemic Vasopressor Effect | ED95 | 1.59 mg | In vivo study in parturients with spinal hypotension.[5] |

| Norepinephrine | Systemic Vasopressor Effect | ED95 | 7.2 µg | In vivo study in parturients with spinal hypotension.[5] |

Signaling Pathways and Logical Relationships

The interplay between mephentermine's direct and indirect actions culminates in a robust sympathomimetic response. The following diagrams illustrate these pathways and relationships.

Experimental Protocols

The following sections detail generalized methodologies for key experiments relevant to elucidating the mechanism of action of sympathomimetic amines like mephentermine.

Radioligand Binding Assay (for Adrenergic Receptors)

This protocol outlines a competitive binding assay to determine the affinity (Ki) of mephentermine for adrenergic receptors.[6][7]

Objective: To quantify the binding affinity of mephentermine for α- and β-adrenergic receptor subtypes.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest.

-

Radioligand specific for the receptor subtype (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2, [³H]-dihydroalprenolol for β).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of mephentermine.

-

Equilibration: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of mephentermine that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Norepinephrine Release Assay

This protocol describes a method to measure mephentermine-induced norepinephrine release from neuronal cells or synaptosomes.

Objective: To quantify the ability of mephentermine to evoke norepinephrine release.

Materials:

-

Neuronal cell line expressing NET (e.g., SK-N-BE(2)C) or isolated synaptosomes.[8]

-

[³H]-Norepinephrine.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

This compound.

-

Scintillation counter.

Procedure:

-

Loading: Pre-incubate cells or synaptosomes with [³H]-norepinephrine to allow for uptake.

-

Washing: Wash the cells/synaptosomes to remove extracellular [³H]-norepinephrine.

-

Stimulation: Incubate the loaded cells/synaptosomes with varying concentrations of mephentermine in KRH buffer for a defined period.

-

Collection: Collect the supernatant containing the released [³H]-norepinephrine.

-

Lysis: Lyse the cells/synaptosomes to determine the amount of [³H]-norepinephrine remaining.

-

Counting: Quantify the radioactivity in the supernatant and the cell lysate using a scintillation counter.

-

Data Analysis: Express the released [³H]-norepinephrine as a percentage of the total radioactivity and determine the EC50 for mephentermine-induced release.

In Vitro Metabolism Study

This protocol outlines a method to study the metabolism of mephentermine using human liver microsomes.[9]

Objective: To identify the metabolites of mephentermine and the enzymes involved in its metabolism.

Materials:

-

Human liver microsomes.

-

NADPH regenerating system.

-

This compound.

-

Phosphate buffer (pH 7.4).

-

Acetonitrile (for reaction termination).

-

LC-MS/MS system for metabolite identification and quantification.

Procedure:

-

Incubation: Incubate mephentermine with human liver microsomes in the presence of an NADPH regenerating system at 37°C.

-

Time Course: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding ice-cold acetonitrile.

-

Centrifugation: Centrifuge to pellet the microsomal proteins.

-

Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify mephentermine and its metabolites (e.g., phentermine, p-hydroxymephentermine).[9]

Conclusion

This compound's mechanism of action is a composite of direct α-adrenergic agonism and indirect sympathomimetic effects mediated by norepinephrine release. While a comprehensive quantitative profile of its in vitro pharmacology is not fully available, the existing data from related compounds and in vivo studies, coupled with the experimental frameworks presented, provide a solid foundation for its further investigation. A more detailed characterization of its receptor binding affinities and functional potencies will be instrumental in refining our understanding of its therapeutic applications and potential off-target effects.

References

- 1. Mephentermine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Inhibition of norepinephrine transport into synaptic vesicles by amphetamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relative potency of norepinephrine and mephentermine bolus for the treatment of spinal hypotension during elective caesarean delivery: a randomized, blinded up-down sequential allocation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Pharmacological Profile of Mephentermine Hemisulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010), a synthetic sympathomimetic amine, has a history of clinical use as a vasopressor to treat hypotension. This technical guide provides an in-depth overview of the pharmacological profile of its hemisulfate salt. Mephentermine primarily exerts its effects through an indirect mechanism, stimulating the release of endogenous norepinephrine (B1679862) and dopamine. This leads to a cascade of cardiovascular responses, including vasoconstriction and increased cardiac contractility, ultimately elevating blood pressure. This document summarizes the available quantitative data on its potency and hemodynamic effects, outlines general experimental protocols for its pharmacological evaluation, and visualizes its key signaling pathways.

Mechanism of Action

Mephentermine is classified as an indirectly acting sympathomimetic amine. Its primary mechanism of action involves the displacement of norepinephrine from storage vesicles in sympathetic nerve terminals.[1][2][3] This leads to an increased concentration of norepinephrine in the synaptic cleft, which then activates adrenergic receptors on target tissues. Additionally, mephentermine is thought to induce the release of dopamine.[1] While it has some direct agonist activity at alpha- and beta-adrenergic receptors, its indirect effects are considered predominant.[4][5]

Pharmacodynamics

The pharmacodynamic effects of mephentermine are a direct consequence of its ability to elevate synaptic levels of norepinephrine, leading to the stimulation of both alpha and beta-adrenergic receptors.

Cardiovascular Effects

-

Vasoconstriction: Stimulation of α1-adrenergic receptors on vascular smooth muscle leads to vasoconstriction, increasing systemic vascular resistance and contributing to a rise in both systolic and diastolic blood pressure.[3][5]

-

Cardiac Stimulation: Activation of β1-adrenergic receptors in the heart results in a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased heart rate).[1][2] These effects contribute to an overall increase in cardiac output.[4]

Central Nervous System (CNS) Effects

Due to its ability to release dopamine, mephentermine exhibits psychostimulant properties, although these are considered to be less potent than those of amphetamine.[4]

Pharmacokinetics

| Parameter | Route of Administration | Onset of Action | Duration of Action |

| Mephentermine | Intravenous (IV) | Immediate | ~30 minutes |

| Intramuscular (IM) | 5-15 minutes | Up to 4 hours |

Metabolism and Excretion: Mephentermine is metabolized in the liver, primarily through N-demethylation to its active metabolite, phentermine, followed by p-hydroxylation.[4] The parent drug and its metabolites are excreted in the urine.[4]

Quantitative Data

Table 1: Potency of Mephentermine for Prevention of Post-Spinal Hypotension

| Parameter | Value | 95% Confidence Interval | Study Population |

| ED50 | 3.7 mg | 2.4 to 5.7 mg | Women undergoing elective caesarean section |

| Potency Ratio (Ephedrine:Mephentermine) | 1:6.8 | 6.0 to 7.5 |

ED50 (Median Effective Dose) is the dose at which 50% of the population exhibits the desired therapeutic effect.[6][7]

Table 2: Hemodynamic Effects of Mephentermine in Humans

| Parameter | Change from Baseline | Route of Administration | Dose |

| Mean Arterial Pressure | Increased | Intravenous | 0.75 mg/kg |

| Systemic Vascular Resistance | Increased | Intravenous | 0.75 mg/kg |

| Left Ventricular Minute Work | Increased | Intravenous | 0.75 mg/kg |

| Heart Rate (in the absence of atropine) | No significant change | Intravenous | 0.75 mg/kg |

Data from a study in healthy male volunteers.[1][2]

Table 3: Comparative Hemodynamic Effects in Cesarean Section

| Parameter | Mephentermine Group (6 mg IV) | Ephedrine Group (6 mg IV) |

| Mean Heart Rate | Maintained at ~90 bpm | Increased to >96 bpm |

| Need for Repeat Doses | None | 16 out of 25 patients |

Data from a retrospective comparison in patients undergoing cesarean section.[8]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or IC50 values) of mephentermine for various adrenergic receptors (α1, α2, β1, β2) and monoamine transporters (NET, DAT).

General Procedure:

-

Membrane Preparation: Membranes expressing the target receptor or transporter are prepared from cultured cells or tissue homogenates.

-

Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled mephentermine.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of mephentermine that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[9][10][11]

Norepinephrine Release Assays

Objective: To quantify the ability of mephentermine to induce the release of norepinephrine from nerve terminals.

General Procedure (using synaptosomes):

-

Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., hypothalamus or cortex) of laboratory animals.

-

Radiolabeling: The synaptosomes are incubated with [3H]-norepinephrine to load the neurotransmitter into the synaptic vesicles.

-

Stimulation of Release: The loaded synaptosomes are then exposed to various concentrations of mephentermine.

-

Sample Collection: The supernatant containing the released [3H]-norepinephrine is collected at different time points.

-

Quantification: The amount of radioactivity in the supernatant is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration-dependent effect of mephentermine on norepinephrine release.[12][13]

Signaling Pathways

Alpha-1 Adrenergic Receptor Signaling

Mephentermine, by increasing synaptic norepinephrine, indirectly activates α1-adrenergic receptors, which are Gq-protein coupled. This initiates a signaling cascade that is crucial for its vasoconstrictor effects.

Caption: Alpha-1 adrenergic receptor signaling pathway activated by mephentermine.

Beta-1 Adrenergic Receptor Signaling in Cardiomyocytes

The indirect stimulation of β1-adrenergic receptors in the heart by mephentermine-induced norepinephrine release is responsible for its positive inotropic and chronotropic effects. These receptors are coupled to Gs-proteins.

Caption: Beta-1 adrenergic receptor signaling in cardiomyocytes.

Therapeutic Uses and Side Effects

Therapeutic Uses:

Common Side Effects:

-

Anxiety

-

Hypertension

-

Tachycardia or reflex bradycardia

-

Arrhythmias

-

Insomnia

-

Tremor[16]

Conclusion

Mephentermine hemisulfate is a sympathomimetic agent with a well-established, primarily indirect mechanism of action that leads to significant cardiovascular effects. Its clinical utility as a vasopressor is supported by quantitative data on its potency and hemodynamic responses. While specific binding affinity data and detailed experimental protocols are not widely published, this guide provides a comprehensive overview of its pharmacological profile based on the available scientific literature. Further research to elucidate its precise receptor interaction profile would be beneficial for a more complete understanding of its pharmacology.

References

- 1. Acute haemodynamic effects of mephentermine in man. | Semantic Scholar [semanticscholar.org]

- 2. Acute haemodynamic effects of mephentermine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hemodynamics of mephentermine in man. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. go.drugbank.com [go.drugbank.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. jptcp.com [jptcp.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. In Vivo Voltammetric Monitoring of Norepinephrine Release in the Rat Ventral Bed Nucleus of the Stria Terminalis and Anteroventral Thalamic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of norepinephrine and epinephrine in small volumes of human plasma by a single isotope derivative method: response to the upright posture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. medindia.net [medindia.net]

Mephentermine Hemisulfate: A Technical Guide to Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010), a sympathomimetic amine, has a history of clinical use as a vasopressor. Its chemical scaffold, N,α,α-trimethylphenethylamine, presents a versatile platform for the development of structural analogs and derivatives with modulated pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of mephentermine analogs. Detailed experimental methodologies for synthesis and biological assessment are presented, alongside a quantitative analysis of their effects on primary molecular targets. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular mechanisms and research methodologies associated with these compounds.

Introduction

Mephentermine is a synthetic stimulant and a member of the substituted amphetamine class of compounds. It exerts its pharmacological effects primarily through the indirect release of norepinephrine (B1679862) and dopamine (B1211576), leading to vasoconstriction and cardiac stimulation.[1][2] The core structure of mephentermine offers multiple sites for chemical modification, enabling the exploration of structure-activity relationships and the potential for developing derivatives with altered potency, selectivity, and pharmacokinetic profiles. This guide delves into the key structural analogs of mephentermine, focusing on their synthesis, biological evaluation, and the underlying molecular mechanisms of action.

Core Structural Analogs and Derivatives

The primary structural analogs of mephentermine involve modifications at the N-methyl group, the aromatic ring, and the α,α-dimethyl ethylamine (B1201723) side chain. Key derivatives include:

-

Phentermine: The N-demethylated metabolite of mephentermine.[3]

-

N-Hydroxymephentermine: A primary metabolite formed through N-oxidation.[4]

-

p-Hydroxymephentermine: A metabolite resulting from aromatic hydroxylation.[5]

-

N-Substituted Analogs: Derivatives with alterations to the N-methyl group to explore the impact on receptor and transporter affinity.

Synthesis of Mephentermine and its Derivatives

The synthesis of mephentermine and its analogs can be achieved through various established organic chemistry routes.

Synthesis of Phentermine

Phentermine serves as a key precursor and metabolite of mephentermine. A common synthetic route starts from dimethyl benzyl (B1604629) carbinol.[6][7]

Experimental Protocol: Synthesis of Phentermine Hydrochloride from Dimethyl Benzyl Carbinol [8]

-

Acetylation: Under ice-water bath conditions, add dimethyl benzyl carbinol dropwise to a stirred solution of acetic acid and an organic solvent (e.g., propionitrile).

-

Catalysis: Slowly add concentrated sulfuric acid as a catalyst.

-

Reaction: Remove the ice bath and continue stirring for 15 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Add water to the reaction mixture until it becomes turbid, then adjust the pH to 6-8 with an inorganic base to precipitate the product.

-

Isolation: Filter the solid N-(1,1-dimethyl-phenethyl)acetamide and wash with water.

-

Hydrolysis: Dissolve the acetamide (B32628) in a suitable organic solvent (e.g., ethylene (B1197577) glycol) with a strong base (e.g., KOH) and reflux for 5-15 hours.

-

Extraction: After cooling, add water and extract the phentermine free base with an organic solvent (e.g., dichloromethane).

-

Salt Formation: Dry the organic extract, remove the solvent under reduced pressure, and dissolve the resulting oil in an appropriate solvent. Bubble dry hydrogen chloride gas through the solution or add hydrochloric acid to precipitate phentermine hydrochloride.

-

Purification: Filter and dry the final product.

Synthesis of N-Hydroxymephentermine

N-Hydroxymephentermine can be synthesized via the direct oxidation of the secondary amine group of mephentermine.

Experimental Protocol: Synthesis of N-Hydroxymephentermine

-

Reaction Setup: In a round-bottom flask, dissolve mephentermine and a catalytic amount of sodium tungstate (B81510) dihydrate in methanol.

-

Oxidation: Cool the mixture to 0°C in an ice bath. Add 30% aqueous hydrogen peroxide dropwise while maintaining the temperature below 5°C.

-

Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Adjust the pH to approximately 3 with 1 M HCl.

-

Extraction: Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove unreacted starting material. Adjust the aqueous layer to pH 8-9 with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Pharmacological Evaluation

The pharmacological activity of mephentermine and its analogs is primarily assessed through their interaction with monoamine transporters and their in vivo cardiovascular effects.

In Vitro Evaluation: Monoamine Transporter Activity

The potency of mephentermine derivatives as inhibitors of the norepinephrine transporter (NET) and dopamine transporter (DAT) is a key determinant of their sympathomimetic activity. This is typically quantified using radioligand binding or uptake inhibition assays.

Experimental Protocol: Radioligand Binding Assay for DAT/NET

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human DAT or NET.

-

Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT) and varying concentrations of the test compound (mephentermine analog).

-

Incubation: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Evaluation: Cardiovascular Effects

The cardiovascular effects of mephentermine analogs are evaluated in animal models to determine their pressor activity and impact on heart rate and cardiac output.

Experimental Protocol: Measurement of Cardiovascular Effects in Rats [9][10]

-

Animal Model: Use adult male Wistar or Sprague-Dawley rats.

-

Anesthesia: Anesthetize the animals with a suitable agent (e.g., urethane (B1682113) or a combination of medetomidine-midazolam-butorphanol).[2]

-

Catheterization: Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

-

Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record systolic, diastolic, and mean arterial pressure (MAP), as well as heart rate. For more detailed studies, cardiac output can be measured using techniques like thermodilution or echocardiography.[11]

-

Drug Administration: Administer graded doses of mephentermine or its analogs intravenously.

-

Data Acquisition and Analysis: Record hemodynamic parameters before and after drug administration. Analyze the dose-response relationship to determine the potency and efficacy of each compound in increasing blood pressure and modulating other cardiovascular parameters.

Structure-Activity Relationship (SAR) and Quantitative Data

| Compound | Chemical Structure | Target(s) | Activity (Ki/IC50) | Cardiovascular Effects (in vivo) |

| Mephentermine | N,α,α-trimethylphenethylamine | NET, DAT | Data not available | Increases blood pressure and cardiac output[12] |

| Phentermine | α,α-dimethylphenethylamine | NET, DAT, MAO-A | NET IC50 = 39.4 nM; DAT IC50 = 262 nM; MAO-A Ki = 85-88 µM[13] | Increases blood pressure |

| N-Hydroxymephentermine | N-hydroxy-N,α,α-trimethylphenethylamine | Metabolic intermediate | Data not available | Data not available |

| p-Hydroxymephentermine | 4-hydroxy-N,α,α-trimethylphenethylamine | Metabolic intermediate | Data not available | Data not available |

Signaling Pathways and Experimental Workflows

The primary mechanism of action of mephentermine and its analogs involves the modulation of norepinephrine and dopamine signaling in the central and peripheral nervous systems.

Mephentermine Mechanism of Action

Mephentermine acts as an indirect sympathomimetic by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their concentration in the synaptic cleft. This leads to the activation of adrenergic and dopaminergic receptors on postsynaptic neurons.

References

- 1. Norepinephrine transporter antagonism prevents dopamine-dependent synaptic plasticity in the mouse dorsal hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of mephentermine and its derivatives by the microsomal fraction from male Wistar rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The identification and analysis of the metabolic products of mephentermine | Semantic Scholar [semanticscholar.org]

- 5. The formation of metabolites of mephentermine by microsomal and cytosolic preparations of male Wistar rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Phentermine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN103992228A - Synthesis method of phentermine hydrochloride - Google Patents [patents.google.com]

- 9. Direct cardiac effects in isolated perfused rat hearts measured at increasing concentrations of morphine, alfentanil, fentanyl, ketamine, etomidate, thiopentone, midazolam and propofol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of emetine cardiotoxicity in a subacute toxicity experiment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mephentermine Sulfate Dihydrate [benchchem.com]

- 13. Characterization of phentermine and related compounds as monoamine oxidase (MAO) inhibitors. | BioGRID [thebiogrid.org]

Early Research and Discovery of Mephentermine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine, a synthetic sympathomimetic amine, emerged in the mid-20th century as a significant pharmacological agent for the management of hypotensive states. This technical whitepaper provides an in-depth guide to the early research and discovery of Mephentermine, focusing on its initial synthesis, key pharmacological studies, and the nascent understanding of its mechanism of action. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational science of this compound.

Early Synthesis of Mephentermine (N,α,α-trimethylphenethylamine)

While the exact first publication detailing the synthesis of Mephentermine has proven elusive in broad searches, the chemical processes for its creation were established by the early 1950s. The synthesis involves the formation of N,α,α-trimethylphenethylamine from precursor molecules. A commonly described method is outlined below.

Synthesis Workflow

Mephentermine Hemisulfate: A Technical Guide to its Adrenergic Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010) hemisulfate is a sympathomimetic amine utilized primarily for its pressor effects in treating hypotension.[1][2] Its pharmacological activity stems from a complex interaction with the adrenergic system, exhibiting a mixed mechanism of action that includes both direct and indirect effects on adrenergic receptors.[2][3] This technical guide provides an in-depth analysis of the adrenergic receptor activity of mephentermine, focusing on its mechanism of action, the associated signaling pathways, and the experimental protocols used to elucidate these properties.

Mechanism of Action

Mephentermine's primary mechanism of action is twofold:

-

Indirect Sympathomimetic Action: The most significant component of mephentermine's effect is its ability to induce the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals.[2][4] This released norepinephrine then acts on postsynaptic alpha and beta-adrenergic receptors to elicit a physiological response.

-

Direct Adrenergic Receptor Agonism: Mephentermine also acts as a direct agonist at adrenergic receptors, with a pronounced selectivity for α-adrenergic receptors.[2][3][5][6] Some evidence also suggests a weak direct interaction with β-adrenergic receptors.[2]

This dual mechanism results in a range of cardiovascular effects, including increased systolic and diastolic blood pressure, and enhanced cardiac output.[2][4]

Adrenergic Receptor Subtype Activity

While precise, experimentally determined binding affinities (Ki) and functional potencies (EC50) for mephentermine at various adrenergic receptor subtypes are not extensively reported in publicly available literature, computational studies and qualitative evidence suggest a preferential activity at α1-adrenergic receptors.[6]

Data on Adrenergic Receptor Interactions

The following table summarizes the available information on mephentermine's interaction with adrenergic receptor subtypes. It is important to note the absence of comprehensive experimental binding and functional data.

| Receptor Subtype | Interaction Type | Supporting Evidence |

| α1-Adrenergic | Direct Agonist | High |

| α2-Adrenergic | Likely Agonist (direct and/or indirect) | Moderate |

| β1-Adrenergic | Indirect Agonist (via norepinephrine release); Weak Direct Agonist | High (indirect); Low (direct) |

| β2-Adrenergic | Indirect Agonist (via norepinephrine release); Weak Direct Agonist | High (indirect); Low (direct) |

Signaling Pathways

The interaction of mephentermine and its induced norepinephrine release with adrenergic receptors activates distinct downstream signaling cascades.

Alpha-1 Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are Gq-protein coupled, by mephentermine or norepinephrine initiates a well-defined signaling pathway leading to smooth muscle contraction.

Figure 1. Mephentermine-induced α1-adrenergic receptor signaling pathway.

Beta-Adrenergic Receptor Signaling

The indirect action of mephentermine, through norepinephrine release, activates β-adrenergic receptors, which are Gs-protein coupled. This leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Figure 2. Indirect β-adrenergic receptor signaling via norepinephrine.

Experimental Protocols

The characterization of mephentermine's activity at adrenergic receptors involves standard pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of mephentermine for a specific adrenergic receptor subtype.

Objective: To determine the concentration of mephentermine that inhibits 50% of the binding of a specific radiolabeled ligand to the receptor of interest (IC50), from which the Ki can be calculated.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest.

-

Radiolabeled ligand (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2, [³H]-dihydroalprenolol for β).

-

Mephentermine hemisulfate solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of mephentermine. Include control wells for total binding (no mephentermine) and non-specific binding (excess of a known non-labeled antagonist).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the mephentermine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Figure 3. Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of mephentermine to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.

Objective: To determine the concentration of mephentermine that produces 50% of the maximal response (EC50) for cAMP production (agonist activity) or inhibits 50% of the response to a known agonist (IC50) (antagonist activity).

Materials:

-

Whole cells expressing the β-adrenergic receptor subtype of interest.

-

This compound solutions of varying concentrations.

-

A known β-adrenergic agonist (for antagonist testing, e.g., isoproterenol).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the breakdown of newly synthesized cAMP.

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of mephentermine to the cells.

-

Antagonist Mode: Add varying concentrations of mephentermine followed by a fixed concentration (e.g., EC80) of a known β-agonist.

-

-

Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the mephentermine concentration.

-

Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Antagonist Mode: Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound exerts its sympathomimetic effects through a combined mechanism of direct α-adrenergic agonism and indirect stimulation of both α- and β-adrenergic receptors via norepinephrine release. While the qualitative aspects of its pharmacology are well-documented, a significant gap exists in the availability of robust, experimentally determined quantitative data on its binding affinities and functional potencies at specific adrenergic receptor subtypes. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the nuanced adrenergic receptor activity of mephentermine, which is essential for a complete understanding of its pharmacological profile and for the development of future therapeutic agents.

References

- 1. Mephentermine | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Buy Mephentermine | 100-92-5 [smolecule.com]

- 5. mephentermine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. mephentermine [drugcentral.org]

In-Vitro Characterization of Mephentermine Hemisulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Mephentermine hemisulfate is the hemisulfate salt of Mephentermine. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Chemical Name | N,2-dimethyl-1-phenylpropan-2-amine;sulfuric acid |

| Molecular Formula | C₁₁H₁₇N · ½ H₂SO₄ |

| Molecular Weight | 212.31 g/mol |

| Appearance | White, crystalline powder |

| Solubility | Soluble in water |

| pKa | The free base has a pKa of 10.3. |

| LogP | 2.4 |

Mechanism of Action and Receptor Pharmacology

Mephentermine is classified as an indirectly acting sympathomimetic amine. Its primary mechanism of action involves the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals. It is also understood to induce the release of dopamine (B1211576), which contributes to its central nervous system stimulant properties.[1] Some evidence also suggests a direct, albeit less potent, agonist activity at α-adrenergic receptors.[2]

Receptor and Transporter Interaction

Mephentermine's sympathomimetic effects are mediated through its interaction with adrenergic receptors and monoamine transporters. The following table summarizes the expected interactions based on its known mechanism of action.

| Target | Expected Interaction |

| Adrenergic Receptors | Indirect agonism at α- and β-adrenergic receptors via norepinephrine release.[3] Potential for weak direct agonism at α₁-adrenergic receptors.[2] |

| Dopamine Transporter (DAT) | Mephentermine is expected to interact with DAT, leading to increased synaptic dopamine concentrations.[1] |

| Norepinephrine Transporter (NET) | As a norepinephrine releasing agent, Mephentermine interacts with NET. |

Signaling Pathway

The proposed primary signaling pathway for Mephentermine's action on a postsynaptic cell is depicted below.

Experimental Protocols

The following sections provide detailed methodologies for the in-vitro characterization of this compound.

Receptor Binding Assays

This protocol describes a general method for determining the binding affinity of this compound to adrenergic receptors and monoamine transporters using a radioligand displacement assay.

Materials:

-

Cell membranes expressing the target receptor (e.g., α₁-adrenergic receptor, DAT, or NET).

-

Radioligand specific for the target receptor (e.g., [³H]-prazosin for α₁-adrenergic receptors).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well filter plates.

-

Vacuum manifold.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well filter plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and either assay buffer (for total binding), a saturating concentration of a known non-radioactive ligand (for non-specific binding), or varying concentrations of this compound.

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: After drying the filters, add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Release Assay

This protocol outlines a method to measure Mephentermine-induced release of norepinephrine or dopamine from synaptosomes.

Materials:

-

Fresh brain tissue from a suitable animal model (e.g., rat striatum).

-

Sucrose (B13894) buffer.

-

Krebs-Ringer buffer.

-

Radiolabeled neurotransmitter (e.g., [³H]-dopamine or [³H]-norepinephrine).

-

This compound.

-

Centrifuge.

-

Liquid scintillation counter.

Procedure:

-

Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer. Perform differential centrifugation to isolate the synaptosomal fraction.

-

Loading: Resuspend the synaptosomes in Krebs-Ringer buffer and incubate with the radiolabeled neurotransmitter to allow for uptake.

-

Washing: Wash the synaptosomes to remove excess unincorporated radiolabel.

-

Release Experiment: Aliquot the loaded synaptosomes and incubate with varying concentrations of this compound for a defined period.

-

Separation: Terminate the experiment by centrifuging the samples to pellet the synaptosomes.

-

Quantification: Collect the supernatant and measure the amount of released radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the amount of released neurotransmitter against the concentration of Mephentermine to determine the EC₅₀ value for release.

In-Vitro Metabolism

Mephentermine undergoes metabolism in the liver primarily through N-demethylation, p-hydroxylation, and N-hydroxylation.[4] In-vitro studies using rabbit liver microsomes have identified phentermine, N-hydroxymephentermine, and N-hydroxyphentermine as metabolites.[4] The specific human cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes responsible for these transformations have not been fully elucidated with quantitative data.

Metabolic Pathways

The known metabolic pathways of Mephentermine are illustrated below.

Protocol for In-Vitro Metabolism using Human Liver Microsomes

This protocol describes a general method for studying the metabolism of Mephentermine and determining the kinetic parameters using human liver microsomes.

Materials:

-

This compound.

-

Pooled human liver microsomes (HLMs).

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Phosphate (B84403) buffer (0.1 M, pH 7.4).

-

Acetonitrile (ice-cold).

-

Incubator/water bath (37°C).

-

LC-MS/MS system for metabolite analysis.

Procedure:

-

Incubation: Prepare incubation mixtures containing phosphate buffer, HLMs, and varying concentrations of this compound. Pre-incubate at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Course: Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Metabolite Identification and Quantification: Analyze the samples using a validated LC-MS/MS method to identify and quantify the formation of metabolites.

-

Enzyme Kinetics: To determine the Michaelis-Menten constants (Km and Vmax), perform incubations with a range of Mephentermine concentrations within the linear range of metabolite formation. Fit the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Reaction Phenotyping: To identify the specific CYP and FMO isozymes involved, incubate Mephentermine with a panel of recombinant human CYP and FMO enzymes or with HLMs in the presence of specific chemical inhibitors.

In-Vitro Safety and Cytotoxicity

Currently, there is a lack of specific in-vitro safety pharmacology and cytotoxicity data for this compound in the public domain. Standard in-vitro assays should be conducted to assess its potential for off-target effects and cellular toxicity.

Recommended In-Vitro Safety Assays

-

hERG Channel Assay: To assess the potential for QT interval prolongation and cardiac arrhythmias.

-

Receptor Screening Panel: To evaluate off-target binding to a broad range of receptors, ion channels, and transporters.

Protocol for In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound in a relevant cell line.

Materials:

-

Human cell line (e.g., HepG2 for hepatotoxicity).

-

Cell culture medium and supplements.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the concentration of Mephentermine that causes a 50% reduction in cell viability (IC₅₀).

Conclusion

This technical guide provides a framework for the in-vitro characterization of this compound. While there is a notable absence of publicly available quantitative data regarding its receptor binding and functional activity, the provided experimental protocols offer a clear path for researchers to generate this critical information. The qualitative understanding of its mechanism as an indirect sympathomimetic, primarily through the release of norepinephrine and dopamine, is well-established. Further in-vitro studies, as outlined in this guide, are essential to fully elucidate its pharmacological profile, including direct receptor interactions, metabolic pathways in human systems, and potential off-target liabilities. The systematic application of these in-vitro methodologies will contribute to a more comprehensive understanding of Mephentermine's mechanism of action and its overall safety profile.

References

An In-Depth Technical Guide to the Effects of Mephentermine Hemisulfate on Norepinephrine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010) hemisulfate is a sympathomimetic amine with a multifaceted mechanism of action, primarily characterized by its indirect effect on norepinephrine (B1679862) release and a direct agonistic activity on alpha-adrenergic receptors.[1][2][3][4] This dual action results in potent vasoconstriction and cardiac stimulation, making it clinically useful for the management of hypotension.[2][3] This technical guide provides a comprehensive overview of the pharmacological effects of mephentermine hemisulfate with a specific focus on its interaction with norepinephrine signaling. It includes a summary of available quantitative data, detailed experimental protocols for investigating its mechanism of action, and visualizations of the relevant cellular pathways and experimental workflows.

Introduction

Mephentermine is a synthetic amine that is structurally related to amphetamine and methamphetamine.[1] Its primary clinical application is as a vasopressor to treat hypotension, particularly in the context of anesthesia.[2][3] The pharmacological effects of mephentermine are mediated through two main pathways: the release of endogenous norepinephrine from sympathetic nerve terminals and the direct stimulation of adrenergic receptors.[1][4] Understanding the nuances of these mechanisms is crucial for its appropriate clinical use and for the development of novel sympathomimetic agents.

Mechanism of Action

Mephentermine's effects on blood pressure are a result of its combined direct and indirect sympathomimetic properties.

Indirect Sympathomimetic Action: Norepinephrine Release

The principal mechanism of action of mephentermine is the displacement of norepinephrine from the storage vesicles of presynaptic adrenergic neurons.[1][4] This action is similar to other indirectly acting sympathomimetics like amphetamine.[5] The released norepinephrine then acts on postsynaptic alpha and beta-adrenergic receptors to elicit a physiological response.

Direct Sympathomimetic Action: Adrenergic Receptor Agonism

In addition to its indirect effects, mephentermine also acts as a direct agonist at alpha-adrenergic receptors.[2][3][4] This direct action contributes to its vasoconstrictor effects.

Quantitative Data

The following tables summarize the available quantitative data regarding the pharmacological properties of this compound.

Table 1: Predicted Binding Affinities of Mephentermine for Adrenergic Receptor Subtypes (Computational Docking Study)

| Receptor Subtype | Predicted Binding Affinity (kcal/mol) |

| Alpha-1 | -8.2 |

| Alpha-2 | -7.1 |

| Beta | -6.3 |

Data from a computational docking study. Experimental values may vary.

Table 2: Clinical Comparison of Mephentermine and Norepinephrine for Hypotension Management

| Parameter | Mephentermine | Norepinephrine | Reference |

| Indication | Treatment of spinal hypotension during elective caesarean delivery | Treatment of spinal hypotension during elective caesarean delivery | [6] |

| ED50 | 1.39 mg (95% CI: 1.33 to 1.46) | 6.9 µg (95% CI: 6.2 to 7.7) | [6] |

| ED95 | 1.59 mg (95% CI: 1.43 to 1.75) | 7.2 µg (95% CI: 4.9 to 9.5) | [6] |

| Relative Potency Ratio (ED50) | 1 | ~201 (Norepinephrine is ~201 times more potent) | [6] |

| Relative Potency Ratio (ED95) | 1 | ~222 (Norepinephrine is ~222 times more potent) | [6] |

| Dosage (example) | 6 mg intravenous bolus | 8 µg intravenous bolus | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mephentermine-Induced Norepinephrine Release

Caption: Mephentermine's dual mechanism of action.

Experimental Workflow for In Vitro Norepinephrine Release Assay

Caption: Workflow for norepinephrine release assay.

Experimental Protocols

In Vitro Norepinephrine Release from PC12 Cells

This protocol is adapted from methodologies used to study catecholamine release from pheochromocytoma (PC12) cells.[8]

-

Cell Culture: PC12 cells are cultured in appropriate media (e.g., DMEM with horse and fetal bovine serum) and plated on collagen-coated dishes.

-

[3H]-Norepinephrine Loading: Cells are incubated with [3H]-norepinephrine in a buffer solution for a specified time (e.g., 1-2 hours) to allow for uptake into synaptic vesicles.

-

Wash: The cells are washed multiple times with fresh buffer to remove extracellular [3H]-norepinephrine.

-

Stimulation: The cells are incubated with various concentrations of this compound in a physiological salt solution. Control wells receive buffer alone.

-

Sample Collection: At designated time points, the supernatant is collected to measure released [3H]-norepinephrine. The cells are then lysed to determine the remaining intracellular [3H]-norepinephrine.

-

Quantification: The amount of radioactivity in the supernatant and cell lysate is determined by liquid scintillation counting.

-

Data Analysis: The percentage of total [3H]-norepinephrine released is calculated for each concentration of mephentermine. A concentration-response curve is then generated to determine the EC50.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a general procedure for determining the binding affinity of mephentermine for adrenergic receptors.

-

Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest are prepared from cultured cells or tissue homogenates.

-

Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors) and varying concentrations of this compound.

-

Incubation: The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of mephentermine, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Isolated Tissue Bath Preparation (e.g., Rat Vas Deferens)

This ex vivo protocol is used to assess the functional effects of mephentermine on sympathetically innervated tissue.

-

Tissue Preparation: The vas deferens is dissected from a male rat and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.

-

Electrical Field Stimulation (EFS): The tissue is subjected to EFS to induce nerve-mediated contractions through the release of endogenous norepinephrine.

-

Drug Addition: this compound is added to the organ bath at various concentrations, and its effect on the EFS-induced contractions is recorded. An increase in contraction suggests norepinephrine release.

-

Data Analysis: Concentration-response curves are constructed to determine the potency of mephentermine in enhancing smooth muscle contraction.

Conclusion

This compound is a clinically effective vasopressor that exerts its effects through a dual mechanism involving the release of endogenous norepinephrine and direct agonism at alpha-adrenergic receptors.[1][2][3][4] The indirect sympathomimetic action is the predominant contributor to its overall pharmacological profile. A thorough understanding of its interaction with the norepinephrine system, as detailed in this guide, is essential for its safe and effective clinical application and for guiding future research in the field of sympathomimetic drug development. The provided experimental protocols offer a framework for further investigation into the nuanced pharmacology of mephentermine and related compounds.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mephentermine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. Morphine and enkephalins potently inhibit [3H]noradrenaline release from rat brain cortex synaptosomes: further evidence for a presynaptic localization of mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-NO(2)-norepinephrine increases norepinephrine release and inhibits norepinephrine uptake in rat spinal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relative potency of norepinephrine and mephentermine bolus for the treatment of spinal hypotension during elective caesarean delivery: a randomized, blinded up-down sequential allocation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. anesthesiologypaper.com [anesthesiologypaper.com]

- 8. Release of dopamine and norepinephrine by hypoxia from PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Mephentermine hemisulfate vs. amphetamine structural differences

An In-depth Technical Guide to the Structural and Mechanistic Differences Between Mephentermine (B94010) Hemisulfate and Amphetamine

Introduction

Mephentermine and amphetamine are both synthetic sympathomimetic amines belonging to the phenethylamine (B48288) class. While they share a common structural backbone and exhibit stimulant properties, their molecular architecture differs in key areas, leading to distinct pharmacological profiles and clinical applications. Mephentermine is primarily used as a vasopressor to treat hypotension[1][2], whereas amphetamine is a potent central nervous system (CNS) stimulant prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy[3][4][5]. This guide provides a detailed comparison of their structural differences, the resulting impact on their mechanisms of action, and the analytical methods used for their characterization.

Core Structural Differences

The fundamental distinction between mephentermine and amphetamine lies in the substitution patterns on the phenethylamine scaffold. Amphetamine is chemically known as α-methylphenethylamine[6]. Mephentermine, on the other hand, is N,α,α-trimethylphenethylamine[1][7].

The key structural differences are:

-

Alpha-Carbon Substitution: Amphetamine possesses a single methyl group at the alpha-carbon (the carbon atom adjacent to the nitrogen). Mephentermine features two methyl groups at this same position, creating a tertiary (quaternary) carbon center.

-

Nitrogen Substitution: The amine group in amphetamine is primary (-NH2). In contrast, mephentermine has a secondary amine, with a methyl group attached to the nitrogen (-NHCH3).

Mephentermine is often supplied as mephentermine hemisulfate . This salt form consists of two molecules of the mephentermine base ionically bonded to one molecule of sulfuric acid (H₂SO₄)[8][9]. This formulation enhances the compound's stability and solubility for pharmaceutical use.

Visualization of Chemical Structures

The structural divergence is best illustrated visually.

References

- 1. Mephentermine | C11H17N | CID 3677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Amphetamine - Wikipedia [en.wikipedia.org]

- 6. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mephentermine - Wikipedia [en.wikipedia.org]

- 8. Mephentermine Sulfate | C22H36N2O4S | CID 71611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

A Comprehensive Technical Guide to the Historical Context of Sympathomimetic Amine Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the foundational research into sympathomimetic amines, providing a detailed historical context for their discovery, experimental investigation, and the elucidation of their mechanisms of action. The following sections detail the seminal experiments, quantitative data from early studies, and the experimental protocols that paved the way for modern pharmacology.

Early Discoveries and Synthesis of Key Sympathomimetic Amines

The journey into the world of sympathomimetic amines began in the late 19th century with the isolation and synthesis of key compounds that would shape the future of pharmacology and medicine.

The Dawn of Adrenergic Discovery: Suprarenal Extracts

In 1895, George Oliver and Edward Albert Schäfer published their groundbreaking work on the physiological effects of extracts from the suprarenal (adrenal) glands.[1] Their experiments, primarily on anesthetized dogs, demonstrated a potent pressor (blood pressure-increasing) effect of these extracts.

Experimental Protocol: Oliver and Schäfer's Bioassay of Suprarenal Extracts

A detailed protocol for Oliver and Schäfer's experiments involved the intravenous injection of glycerin extracts of the suprarenal capsules into anesthetized dogs. The primary endpoint was the measurement of arterial blood pressure, which was recorded using a mercury manometer connected to the carotid artery. The recordings were traced onto a smoked drum using a kymograph, a device that records physiological changes over time.[2][3][4]

Experimental Workflow: Oliver and Schäfer's Blood Pressure Experiments

Caption: Workflow of Oliver and Schäfer's blood pressure experiments.

The First Synthetic Sympathomimetic Amines: Amphetamine and Methamphetamine

The late 19th century also saw the first chemical synthesis of compounds that would later be recognized for their potent sympathomimetic effects.

In 1887, the Romanian chemist Lazăr Edeleanu first synthesized phenylisopropylamine , which would later become known as amphetamine .[5][6][7] Shortly after, in 1893, Japanese chemist Nagai Nagayoshi synthesized methamphetamine from ephedrine, a naturally occurring compound he had isolated from the Ephedra vulgaris plant.[8][9][10][11]

Original Synthesis Methodologies (Conceptual)

-

Edeleanu's Synthesis of Amphetamine (Phenylisopropylamine): The original synthesis is understood to have involved the reduction of a phenyl-nitropropene derivative.

-

Nagai's Synthesis of Methamphetamine: Nagai's method involved the reduction of ephedrine. A later, more widely known method developed by Akira Ogata in 1919 utilized red phosphorus and iodine for this reduction.[9]

Elucidating the Mechanism of Action: Key Experiments

The early 20th century was marked by pivotal experiments that began to unravel how these newly discovered and synthesized compounds exerted their physiological effects.

Dale's Phenomenon: The Reversal of Adrenaline's Action

In 1906, Henry Hallett Dale published a seminal paper on the physiological actions of ergot alkaloids.[12][13][14] In a series of experiments on anesthetized or spinal cats, he observed that while adrenaline (epinephrine) typically caused a rise in blood pressure, this effect was reversed to a fall in blood pressure after the administration of an ergot extract. This phenomenon, which became known as "Dale's vasomotor reversal," provided the first evidence for the existence of different types of adrenergic effects.[15][16]

Experimental Protocol: Dale's Adrenaline Reversal Experiment

The experiment was typically performed on a cat that had undergone a spinal transection to eliminate central nervous system reflexes. Blood pressure was recorded from the carotid artery using a mercury manometer and a kymograph.

-

A baseline blood pressure was established.

-

A dose of adrenaline was injected intravenously, and the characteristic rise in blood pressure was recorded.

-

An extract of ergot was then administered.

-

After a suitable interval, the same dose of adrenaline was injected again. This time, a fall in blood pressure was observed and recorded.[15]

Experimental Workflow: Dale's Adrenaline Reversal

Caption: Logical flow of Dale's adrenaline reversal experiment.

Ahlquist's Classification of Adrenotropic Receptors

Building on Dale's work, Raymond P. Ahlquist in his landmark 1948 paper, "A study of the adrenotropic receptors," proposed the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β) .[17][18][19][20] He based this classification on the relative potencies of six different sympathomimetic amines on various physiological responses in dogs, cats, rabbits, and rats.

Experimental Protocol: Ahlquist's Receptor Classification

Ahlquist systematically studied the effects of a series of sympathomimetic amines on a variety of tissues and organs, including blood vessels, the heart, and smooth muscle of the uterus and intestines. He meticulously recorded the dose-response relationships for each amine and each physiological effect. The six amines he studied were:

-

Epinephrine

-

Norepinephrine

-

Alpha-methylnorepinephrine

-

Alpha-methylepinephrine

-

Isoproterenol

-

Phenylephrine

By comparing the rank order of potency of these amines in producing different effects, he was able to categorize the underlying receptors.

Quantitative Data: Ahlquist's Rank Order of Potency

The following table summarizes the conceptual rank order of potency that led to Ahlquist's classification.

| Receptor Type | Potency Order of Sympathomimetic Amines | Typical Responses |

| Alpha (α) | Epinephrine ≥ Norepinephrine > Alpha-methylnorepinephrine > Alpha-methylepinephrine > Isoproterenol | Vasoconstriction, uterine contraction, mydriasis |

| Beta (β) | Isoproterenol > Epinephrine > Alpha-methylepinephrine > Alpha-methylnorepinephrine > Norepinephrine | Vasodilation, myocardial stimulation, uterine relaxation |

Classic Experimental Models in Sympathomimetic Amine Research

The historical investigation of sympathomimetic amines relied on several key experimental preparations that are still in use in various forms today.

The Langendorff Isolated Heart Preparation

Developed by Oskar Langendorff in the late 19th century, this ex vivo technique allows for the study of the heart in isolation from systemic neural and hormonal influences.[21][22][23][24][25] A nutrient-rich, oxygenated solution (e.g., Krebs-Henseleit solution) is retrogradely perfused through the aorta, which closes the aortic valve and forces the perfusate into the coronary arteries, thus sustaining the heart muscle. This preparation was invaluable for studying the direct effects of sympathomimetic amines on heart rate and contractility.

Experimental Workflow: Langendorff Heart Preparation

Caption: Workflow for a Langendorff isolated heart experiment.

The Isolated Organ Bath: Guinea Pig Ileum

The isolated organ bath is a versatile in vitro technique used to study the effects of drugs on smooth muscle contractility.[1][26][27][28] A segment of tissue, such as the guinea pig ileum, is suspended in a temperature-controlled, oxygenated physiological salt solution. The contractile responses to the addition of sympathomimetic amines or other drugs are measured using a force transducer and recorded. This preparation was crucial for characterizing the receptors involved in smooth muscle contraction and relaxation.

Experimental Protocol: Isolated Guinea Pig Ileum

-

A segment of the ileum from a sacrificed guinea pig is dissected and cleaned.

-

The segment is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

One end of the tissue is fixed, and the other is attached to a force-displacement transducer.

-

After an equilibration period, cumulative or non-cumulative doses of a sympathomimetic amine are added to the bath.

-

The resulting contractions or relaxations are recorded to construct a dose-response curve.

Adrenergic Receptor Signaling Pathways: A Historical Perspective

The initial discoveries of alpha and beta receptors set the stage for understanding their intracellular signaling mechanisms. While the detailed molecular pathways were elucidated much later, the early concepts laid the groundwork.

Alpha-Adrenergic Signaling: Ahlquist's work showed that alpha-receptor activation was generally associated with excitatory responses, such as smooth muscle contraction.[8][29][30] It was later understood that α1 receptors primarily signal through the Gq protein pathway, leading to an increase in intracellular calcium. α2 receptors, on the other hand, are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.

Beta-Adrenergic Signaling: Beta-receptor activation was linked to both excitatory (cardiac stimulation) and inhibitory (smooth muscle relaxation) effects.[8][29][31] It was later discovered that all three subtypes of beta-receptors (β1, β2, and β3) are primarily coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP.

Signaling Pathway: Adrenergic Receptors

Caption: Simplified historical view of adrenergic signaling pathways.

This guide provides a foundational overview of the historical context of sympathomimetic amine research. The detailed experimental protocols and quantitative data from these early, pioneering studies laid the critical groundwork for the development of a vast array of modern therapeutic agents that target the adrenergic system.

References

- 1. rjptsimlab.com [rjptsimlab.com]

- 2. Kymograph - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Kymograph | medical instrument | Britannica [britannica.com]

- 5. The Physiological Effects of Extracts of the Suprarenal Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Approach to Acute Recreational Drug Intoxication in the Emergency Setting: A Practical Guide Based on Swiss Experience [mdpi.com]

- 7. Amphetamine - Wikipedia [en.wikipedia.org]

- 8. ccjm.org [ccjm.org]

- 9. 9️⃣Who Was the First to Synthesize Methamphetamine? - ChemistryViews [chemistryviews.org]

- 10. Nagai Nagayoshi - Wikipedia [en.wikipedia.org]

- 11. drugtimeline.ca [drugtimeline.ca]

- 12. On some physiological actions of ergot - PMC [pmc.ncbi.nlm.nih.gov]

- 13. On some physiological actions of ergot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. On some physiological actions of ergot / by H.H. Dale. | Wellcome Collection [wellcomecollection.org]

- 15. The Physiological Effects of Extracts of the Suprarenal Capsules | Semantic Scholar [semanticscholar.org]

- 16. ispyphysiology.com [ispyphysiology.com]

- 17. A study of the adrenotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A study of the adrenotropic receptors. | Semantic Scholar [semanticscholar.org]

- 19. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 20. journals.physiology.org [journals.physiology.org]

- 21. History of the development of isolated heart perfusion experimental model and its pioneering role in understanding heart physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Langendorff heart - Wikipedia [en.wikipedia.org]

- 23. An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices | PPTX [slideshare.net]

- 24. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]

- 25. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. isolated guinea-pig ileum: Topics by Science.gov [science.gov]

- 27. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 30. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 31. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Mephentermine Hemisulfate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Mephentermine Hemisulfate in pharmaceutical dosage forms. The method is developed for simplicity, accuracy, and efficiency, making it suitable for quality control and routine analysis. The described protocol utilizes a C18 column with a UV detector, providing reliable separation and detection. All validation parameters, including linearity, precision, accuracy, and system suitability, are presented, demonstrating the method's fitness for its intended purpose.

Principle